N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide
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Description
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O6S and its molecular weight is 442.87. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Potential Compounds structurally related to N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide have been extensively studied for their interactions with biological targets, such as cannabinoid receptors. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have demonstrated its potent and selective antagonist activity for the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis to understand its binding interactions and pharmacophore models (Shim et al., 2002).
Synthesis and Structural Characterization The synthetic pathways and structural characterizations of related compounds provide valuable insights into their potential applications in scientific research. For example, the facile synthesis of novel 1-aryl-1H-pyrazolo[3,4-b]quinoxalines demonstrates the versatility of pyrazoline-based compounds in organic synthesis, indicating potential avenues for the development of novel pharmaceuticals or materials (Kurasawa et al., 1986).
Biological Activities and Therapeutic Potential The exploration of the biological activities of these compounds reveals their potential as therapeutic agents. For example, the study of pyrazoline derivatives for their antidepressant and anticonvulsant activities highlights the therapeutic potential of this class of compounds in treating neurological disorders (Das et al., 2011). Similarly, the investigation of pyrazole derivatives as potential anti-tumor agents indicates their application in cancer research, with some derivatives showing promising activity against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZPEXSHOETKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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